molecular formula C14H19N5O2S B6435617 N-methyl-N-(1-{pyrazolo[1,5-a]pyrimidin-5-yl}pyrrolidin-3-yl)cyclopropanesulfonamide CAS No. 2549019-15-8

N-methyl-N-(1-{pyrazolo[1,5-a]pyrimidin-5-yl}pyrrolidin-3-yl)cyclopropanesulfonamide

Cat. No. B6435617
CAS RN: 2549019-15-8
M. Wt: 321.40 g/mol
InChI Key: SSLKTQQOQJLHRE-UHFFFAOYSA-N
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Description

“N-methyl-N-(1-{pyrazolo[1,5-a]pyrimidin-5-yl}pyrrolidin-3-yl)cyclopropanesulfonamide” is a compound that contains a pyrazolo[1,5-a]pyrimidine core . Pyrazolo[1,5-a]pyrimidines are purine analogues and have beneficial properties as antimetabolites in purine biochemical reactions . They have attracted wide pharmaceutical interest because of their antitrypanosomal activity .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines involves reactions of sodium 3-(5-methyl-1-(p-toly)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate with the appropriate heterocyclic amines and its diazonium salt . This method provides an effective synthesis convention for pyrazolo[1,5-a]pyrimidines .


Molecular Structure Analysis

Pyrazolo[1,5-a]pyrimidine is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .


Chemical Reactions Analysis

The regioselectivity of the reaction can be controlled using the dimethylamino leaving group, where the initial condensation proceeds via an addition–elimination mechanism (aza-Michael type), thus bonding the NH2-group of the starting aminopyrazole with the Cβ of 19a–l .

Future Directions

The future directions for “N-methyl-N-(1-{pyrazolo[1,5-a]pyrimidin-5-yl}pyrrolidin-3-yl)cyclopropanesulfonamide” could involve further exploration of its potential as an anticancer therapeutic . The promising potential of these glycohybrids as candidates for further anticancer therapeutic exploration has been highlighted .

properties

IUPAC Name

N-methyl-N-(1-pyrazolo[1,5-a]pyrimidin-5-ylpyrrolidin-3-yl)cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5O2S/c1-17(22(20,21)12-2-3-12)11-5-8-18(10-11)13-6-9-19-14(16-13)4-7-15-19/h4,6-7,9,11-12H,2-3,5,8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSLKTQQOQJLHRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCN(C1)C2=NC3=CC=NN3C=C2)S(=O)(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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